4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole
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Description
“4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole” is a chemical compound with the molecular formula C12H21BrN2O . The average mass of this compound is 289.212 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The mono-isotopic mass of this compound is 288.083710 Da .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are known for their broad range of biological activities and potential therapeutic applications. Studies have highlighted the importance of pyrazole scaffolds in the development of new drug candidates with anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, and monoamine oxidase inhibitors properties. The versatility of the pyrazole moiety, including its ability to be functionalized in various ways, makes it a valuable scaffold in medicinal chemistry for designing compounds with targeted biological activities (Ganguly & Jacob, 2017).
Organometallic Chemistry and Catalysis
The pyrazole ring system is also of interest in organometallic chemistry, particularly in the design of metal complexes that can serve as catalysts or have unique electronic properties. For example, pyrazole-based ligands have been used to synthesize metal complexes that are studied for their physico-chemical properties and potential applications in catalysis and materials science. Such studies are aimed at understanding the interaction between pyrazole ligands and metals, which could lead to the development of novel catalytic systems with improved efficiency and selectivity (Etienne, 1996).
Environmental and Health Impact Studies
Research on the environmental and health impacts of brominated compounds, although not directly related to 4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole, provides insights into the potential effects and behaviors of brominated organic compounds. These studies are crucial for understanding the toxicity, bioaccumulation, and degradation pathways of brominated flame retardants and related compounds, informing regulatory and safety assessments (Birnbaum, Staskal, & Diliberto, 2003).
properties
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-butylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-3-5-7-15-12(11(13)9-14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMHPSVLMUABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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